![molecular formula C9H7N3O2 B1297712 1-(2-Nitrophenyl)pyrazole CAS No. 25688-17-9](/img/structure/B1297712.png)
1-(2-Nitrophenyl)pyrazole
Overview
Description
The compound 1-(2-Nitrophenyl)pyrazole is a pyrazole derivative that has been the subject of various studies due to its interesting chemical properties and potential applications. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively investigated for their diverse biological activities and their use in coordination chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves the reaction of electron-deficient N-arylhydrazones with nitroolefins. Two general protocols have been developed for the regioselective synthesis of tri- and tetrasubstituted pyrazoles, which suggest a stepwise cycloaddition mechanism . The reactivity of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions has also been explored, leading to the formation of various substituted pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxides, indicating the versatility of these compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For instance, the crystal and molecular structure of a related compound, 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, was confirmed by single crystal X-ray diffraction . Similarly, the molecular geometry, vibrational frequencies, and NMR chemical shift values have been calculated using density functional theory (DFT) methods, and the results are in good agreement with experimental data .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives has been studied under various conditions. For example, the reaction of 1-(2-Nitrophenyl)-5-aminopyrazoles under basic conditions leads to different nucleophilic aromatic substitution products depending on the substituents present on the molecule . This highlights the potential of these compounds to undergo a range of chemical transformations, which can be useful in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The vibrational spectroscopic studies, NMR, and theoretical calculations such as HOMO-LUMO, NLO, and NBO analysis provide insights into the stability of the molecule, charge distribution, and potential for intramolecular charge transfer . For example, the presence of nitro groups and other substituents can significantly affect the electronic properties and reactivity of these compounds. Additionally, the fluorescence spectra determination of a related compound suggests that pyrazole derivatives can be potential light-emitting materials .
Scientific Research Applications
Structural and Spectroscopic Analysis
- Experimental and Theoretical Investigations : The pyrazole compound 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole has been synthesized and characterized by IR, NMR, and X-ray diffraction methods. Theoretical calculations using the density functional method have been employed to analyze the molecular geometry, vibrational frequencies, and chemical shift values, with a focus on understanding the structural aspects of such compounds (Evecen et al., 2016).
Molecular Structure and Reactivity
- Influence of Intramolecular Hydrogen Bonding : Research has focused on the analysis of pyrazole derivatives and their molecular structures, particularly investigating how intramolecular hydrogen bonding affects the reactivity and synthesis processes of these compounds (Szlachcic et al., 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and some pyrazole derivatives have been reported as inhibitors of CDK2 , a protein kinase involved in cell cycle regulation .
Mode of Action
Phenylpyrazole insecticides, a related class of compounds, function by blocking glutamate-activated chloride channels in insects . It’s important to note that the mode of action can vary significantly among different pyrazole derivatives.
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
In silico adme predictions have been performed for some pyrazole derivatives .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1-(2-nitrophenyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)9-5-2-1-4-8(9)11-7-3-6-10-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPLOJFVHRTRPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345499 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25688-17-9 | |
Record name | 1-(2-Nitrophenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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